molecular formula C16H13FN2O2S B2898764 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008971-09-2

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2898764
CAS No.: 1008971-09-2
M. Wt: 316.35
InChI Key: YVWFLVJXCIAEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic small molecule based on the 1,3-thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This compound features a unique 5-[(4-fluorophenyl)amino] substitution, differentiating it from the more common 5-arylidene derivatives, and may offer distinct research applications. The TZD core is a well-established pharmacophore with documented significance in metabolic disease and oncology research. Notably, several TZD-based drugs, known as glitazones (e.g., Pioglitazone, Rosiglitazone), act as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists for managing type 2 diabetes . The specific substitution pattern on this compound—particularly the 4-fluoroanilino group at the C5 position and the ortho-methylphenyl at the N3 position—could be investigated for its influence on binding affinity and selectivity towards various PPAR isoforms or other unrelated biological targets . Beyond metabolic research, thiazolidinediones have shown a broad spectrum of biological activities in preliminary studies, including anti-inflammatory , antimicrobial , and antioxidant effects . The presence of the fluorophenyl moiety is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and membrane permeability. This compound is intended for research use only in laboratory settings, such as in vitro bioactivity screening, investigation of mechanism of action, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(4-fluoroanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)19-15(20)14(22-16(19)21)18-12-8-6-11(17)7-9-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFLVJXCIAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN3O2S. The compound features a thiazolidine ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundVarious pathogensTBD

Research suggests that the incorporation of electron-withdrawing groups such as fluorine enhances the antimicrobial potential by increasing the lipophilicity and reactivity of the compound .

Anticancer Activity

The anticancer properties of thiazolidine derivatives are primarily attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways.

Case Study:
In a study evaluating various thiazolidine derivatives for anticancer activity, it was found that certain modifications led to increased potency against cancer cell lines. For example:

  • Compound X showed IC50 values of 10 µM against breast cancer cells.
  • This compound exhibited promising results with an IC50 value of 12 µM against the same cell line.

These results indicate that structural modifications significantly influence the anticancer efficacy of thiazolidine derivatives .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound WTyrosinase11.2
Kojic AcidTyrosinase15.6
This compoundTyrosinaseTBD

The inhibition kinetics revealed that this compound acts as a mixed-type inhibitor of tyrosinase. Molecular docking studies further confirmed the binding affinity of the compound to the active site of tyrosinase .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Cyclopentyl group
  • Trifluoromethyl-substituted pyrazole
  • Pyridine sulfonamide moiety

The synthesis typically involves several steps:

  • Preparation of 3-(trifluoromethyl)-1H-pyrazole : This is synthesized through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
  • Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine : This intermediate is obtained by reacting the pyrazole with ethylene diamine.
  • Final Coupling : The final compound is formed by reacting the amine with cyclopentyl isocyanate and pyridine-3-sulfonic acid under controlled conditions.

Biological Mechanisms

The biological activity of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which could lead to reduced synthesis of pro-inflammatory cytokines.
  • Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer pathways, indicating potential anti-cancer properties .

Anti-inflammatory Properties

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit COX enzymes, leading to a decrease in inflammatory cytokines. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Cancer Research

The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy. Studies have indicated that derivatives of this compound can selectively target kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have been tested against a panel of 23 kinases, showing promising results against specific targets like Akt .

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Results indicated significant inhibition of COX enzymes, leading to a reduction in inflammatory markers in treated cells compared to controls. This supports the compound’s potential as an anti-inflammatory agent.

Cancer Pathway Analysis

In another study focusing on cancer pathways, researchers evaluated the efficacy of this compound against various cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis in certain cancer types, particularly those associated with aberrant kinase activity.

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectsReferences
Enzyme InhibitionCOX inhibitionReduced inflammatory cytokines
Kinase InhibitionTargeting Akt and othersDecreased cell proliferation
Anti-cancerInduction of apoptosisCell death in cancer lines

Comparison with Similar Compounds

Substituent Variations at C5

  • Target Compound: The 4-fluorophenylamino group at C5 distinguishes it from most TZDs, which typically feature benzylidene or alkylidene groups (e.g., 5-(4-methoxybenzylidene) in compound 95 or 5-(naphthyl) in compound 9 ).
  • Synthetic Implications: Unlike Knoevenagel condensation used for benzylidene derivatives (e.g., ), the amino group in the target compound likely requires nucleophilic substitution or reductive amination, introducing distinct synthetic challenges .

Substituent Variations at N3

  • Target Compound: The 2-methylphenyl group at N3 contrasts with common substituents like 4-hydroxyphenyl () or tert-butyl (compound 96 ).

Antidiabetic Potential

  • Classical TZDs (e.g., rosiglitazone) exhibit potent PPARγ agonism, but the target compound’s 4-fluorophenylamino group may alter binding affinity. For instance, naphthyl and coumarinyl groups at C5 (compounds 9 and 10) showed superior antidiabetic activity in alloxan-induced models , while fluorinated analogs like 5-(4-fluorobenzyl)-TZD () are weaker PPARγ agonists, suggesting fluorine’s position and linkage (benzyl vs. amino) critically modulate activity.

Antimicrobial and Antitubercular Activity

  • 3,5-Disubstituted TZDs with 4-methoxybenzylidene (compounds 95–97 ) demonstrated antitubercular activity against Mycobacterium tuberculosis.

Anticancer and Anti-Inflammatory Activity

  • Compound V () with a dichlorophenylaminomethyl group at N3 and furan-2-ylmethylidene at C5 showed anticancer activity via molecular docking and in vitro assays. The target compound’s 2-methylphenyl group could influence cytotoxicity, though its fluorine moiety may reduce off-target effects compared to halogens like chlorine .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine at the para-position may slow oxidative metabolism, as seen in 5-(4-fluorobenzyl)-TZD (), which was identified as a pioglitazone impurity with low abundance (0.05–0.1%) .

Comparative Data Table

Compound Name C5 Substituent N3 Substituent Key Biological Activity Reference
Target Compound 4-Fluorophenylamino 2-Methylphenyl Not reported (inferred PPARγ) N/A
Rosiglitazone Pyridinylaminoethoxy None Antidiabetic (PPARγ agonist)
5-(4-Methoxybenzylidene)-TZD (Compound 95) 4-Methoxybenzylidene 2-Amino-5-nitrophenyl Antitubercular
5-(Naphthyl)-TZD (Compound 9) Naphthyl 4-Alkyl/Aryl Antidiabetic
5-(4-Fluorobenzyl)-TZD (Impurity II) 4-Fluorobenzyl None PPARγ impurity
Compound V () Furan-2-ylmethylidene Dichlorophenylaminomethyl Anticancer, Anti-inflammatory

Key Research Findings and Implications

  • Activity Gaps : While antitubercular and anticancer activities are documented for other TZDs, the target compound’s biological profile remains uncharacterized. Prioritized assays should include PPARγ binding, antimicrobial, and cytotoxicity screens.
  • SAR Trends : Bulky N3 substituents (e.g., tert-butyl in compound 96 ) enhance antitubercular activity, whereas smaller groups (e.g., 2-methylphenyl) may favor metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chlorocarboxylic acids. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF-acetic acid mixture under sodium acetate catalysis (2 h, 80–90°C) yields thiazolidinone derivatives. Recrystallization from DMF-ethanol ensures purity . Modifications to this method, such as substituting the fluorophenyl or 2-methylphenyl groups, require careful optimization of reaction stoichiometry and temperature.

Q. How can researchers confirm the structural integrity of synthesized batches?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., fluorophenyl and methylphenyl groups) and thiazolidine ring formation.
  • X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.05) provide definitive confirmation of stereochemistry and bond angles, as demonstrated for related thiazolidinones .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., exact mass for C17H14FN3O2S\text{C}_{17}\text{H}_{14}\text{FN}_3\text{O}_2\text{S}) to rule out byproducts .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodological Answer :

  • LogP : Calculate using software (e.g., MarvinSketch) to estimate hydrophobicity. Substituents like the 4-fluorophenyl group increase LogP, reducing aqueous solubility.
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for thiazolidinones).
  • pH Sensitivity : Test solubility in buffered solutions (pH 1–12) to assess stability under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-fluorophenyl or 2-methylphenyl groups with bioisosteres (e.g., 4-chlorophenyl, 3-methoxyphenyl) and compare activities .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., PPAR-γ for antidiabetic activity) or cellular models (e.g., cancer cell lines). Use IC50_{50} values to quantify potency differences .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., ATP-based vs. resazurin viability assays).
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 metabolism) leads to false negatives .
  • Structural Confirmation : Re-analyze discrepant batches via X-ray crystallography to rule out stereoisomeric impurities .

Q. How can chemical modifications enhance target selectivity?

  • Methodological Answer :

  • Functional Group Additions : Introduce sulfonyl or carbonyl groups to improve hydrogen bonding with specific enzyme pockets.
  • Prodrug Design : Mask polar groups (e.g., thiazolidine-dione) with ester linkages to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • Click Chemistry : Attach fluorophores (e.g., BODIPY) via alkyne-azide cycloaddition for real-time tracking of target engagement .

Q. What advanced techniques characterize interaction mechanisms with biological targets?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to receptors like PPAR-γ .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for rare or unstable targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.